molecular formula C18H22ClN3O5S B2471717 1-[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097857-56-0

1-[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2471717
CAS No.: 2097857-56-0
M. Wt: 427.9
InChI Key: ACPAQMIRKLEYNL-UHFFFAOYSA-N
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Description

1-[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H22ClN3O5S and its molecular weight is 427.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds in its class . The compound may bind to its target, causing conformational changes that affect the target’s function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways . The compound’s effects on these pathways could lead to downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties . The compound’s ADME properties could impact its bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level . These effects could contribute to the compound’s therapeutic efficacy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s interaction with its targets and its overall efficacy

Properties

IUPAC Name

1-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O5S/c1-27-15-5-2-12(19)10-16(15)28(25,26)20-8-6-13(7-9-20)21-11-17(23)22(18(21)24)14-3-4-14/h2,5,10,13-14H,3-4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPAQMIRKLEYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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